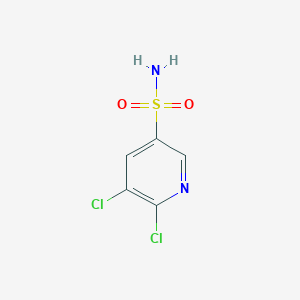

5,6-Dichloropyridine-3-sulfonamide

Description

Contextualization within the Research Landscape of Pyridine-Sulfonamide Chemistry

The study of pyridine-sulfonamide hybrids is a dynamic area of research, driven by the quest for novel therapeutic agents. nih.gov Pyridine (B92270) rings are a common feature in many natural products, pharmaceuticals, and agrochemicals. chemistryviews.org Their direct and selective functionalization, however, can be challenging. chemistryviews.org The development of new synthetic methods to create structurally complex pyridine derivatives is therefore a key focus. chemistryviews.org

Researchers have successfully developed pyridine-sulfonamide hybrids that exhibit potent anticancer activity. nih.gov For instance, certain derivatives have been shown to be effective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov These compounds can also induce apoptosis (programmed cell death) in cancer cells. nih.gov The synthesis of novel pyridine-based sulfonamides has also been explored for their potential as antidiabetic agents by investigating their alpha-amylase inhibition activity. researchgate.net

Overview of Sulfonamide Derivatives in Contemporary Medicinal Chemistry Research

Sulfonamides, or sulfa drugs, represent a cornerstone in the history and current practice of medicinal chemistry. ajchem-b.com They were the first class of drugs to be widely and systematically used as chemotherapeutic agents against various diseases. researchgate.net The sulfonamide functional group (-SO2NH-) is a key component in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. frontiersrj.comnih.gov

The versatility of the sulfonamide scaffold has led to the development of drugs with applications including:

Antimicrobial agents : Effective against a range of Gram-positive and Gram-negative bacteria. frontiersrj.comnih.gov

Anticancer agents : Some sulfonamide derivatives have shown significant antitumor activity. researchgate.netnih.gov

Antiviral agents : Including inhibitors of HIV protease. nih.gov

Anti-inflammatory drugs : Such as celecoxib (B62257) and nimesulide. ijpsonline.com

Diuretics : For example, furosemide (B1674285) and hydrochlorothiazide. frontiersrj.com

Antidiabetic agents : Including various sulfonylureas. ajchem-b.com

Carbonic anhydrase inhibitors : Used in the treatment of glaucoma. rsc.org

The development of new synthetic methodologies for creating sulfonamide derivatives remains an active area of research, aiming to produce compounds with enhanced potency and reduced side effects. frontiersrj.com

Significance of Dichloropyridine Scaffolds in Heterocyclic Drug Discovery

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to drug discovery. jmchemsci.comnih.gov The pyridine scaffold, a six-membered heterocyclic ring containing one nitrogen atom, is one of the most prevalent structural units in pharmaceuticals. nih.govnih.govdovepress.com The inclusion of a pyridine ring can significantly influence a molecule's pharmacological activity. nih.gov

The dichloropyridine scaffold, as seen in 5,6-Dichloropyridine-3-sulfonamide, possesses unique characteristics. The two chlorine atoms act as electron-withdrawing groups, which enhances the electrophilic nature of the pyridine ring. indiamart.com This increased reactivity makes it a useful building block in synthetic chemistry, allowing for further functionalization through reactions like nucleophilic aromatic substitution. smolecule.com This adaptability is crucial in the design of new bioactive molecules, as it allows chemists to systematically modify the structure to optimize its interaction with biological targets. jmchemsci.com The strategic use of such scaffolds is a key strategy in the development of next-generation therapeutics. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUQCJKXHIGCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406070 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622339-80-4 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Molecular Design Studies of 5,6 Dichloropyridine 3 Sulfonamide Analogues

Elucidation of Key Structural Elements Contributing to Biological Activity

The biological activity of pyridine-based sulfonamides is intricately linked to several key structural features. The pyridine (B92270) ring itself, being an electron-withdrawing moiety, significantly influences the acidity of the sulfonamide group compared to its benzene (B151609) counterparts. nih.gov This increased acidity can be a critical factor in the compound's interaction with its biological target.

The core structure typically involves the pyridine ring, a sulfonamide group (-SO2NH2), and various substituents. The sulfonamide group is a well-established pharmacophore, known to interact with the active sites of enzymes like carbonic anhydrases by coordinating with a zinc ion in its anionic form (SO2NH−). nih.gov This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. Furthermore, the relative positioning of substituents on the pyridine ring can dictate the molecule's ability to form specific hydrogen bonds and hydrophobic interactions within the target's binding pocket.

Impact of Substituent Modifications on the Pharmacological Profiles of 5,6-Dichloropyridine-3-sulfonamide Derivatives

Modifications to the substituents on the this compound scaffold have a profound impact on the resulting pharmacological profiles. These changes can alter the molecule's potency, selectivity, and pharmacokinetic properties.

In broader studies of pyridine-containing drugs, the substitution pattern on the pyridine ring is a key factor. Analysis of the FDA database shows that monosubstituted pyridines are the most common, but di-, tri-, and even tetra-substituted pyridines are also prevalent, each offering unique properties. nih.gov The specific arrangement of these substituents is critical for achieving desired therapeutic effects.

Substitution on the nitrogen atom of the sulfonamide group (N-substitution) is a widely explored strategy to modulate the activity of sulfonamide derivatives. Introducing different groups at this position can lead to new interactions with the target protein, potentially improving affinity and selectivity. nih.gov

For instance, in the context of other pyridine-3-sulfonamide (B1584339) derivatives, SAR investigations have focused on identifying the optimal combination of substituents on both the pyridine ring and the sulfonamide group to enhance properties like metabolic stability and oral bioavailability. nih.govresearchgate.net The nature of the N-substituent can influence the molecule's ability to form hydrogen bonds and can introduce new vectors for interaction with the protein's subpockets. nih.gov Research has shown that even subtle changes, such as stereospecific substitution with nitrogen, can significantly alter binding contributions. nih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

| Derivative Class | Modification | Observed Impact on Biological Activity |

| 6-(indol-2-yl)pyridine-3-sulfonamides | Optimization of substituents at indole (B1671886) N-1, C-5, C-6, and sulfonamide group | Improved potency against HCV 1b replicon and enhanced pharmacokinetic profile. nih.govresearchgate.net |

| Pyridine-based benzothiazole/benzimidazole sulfonamides | Replacement of ethoxycarbonyl group with a cyano group at C5 of the pyridine ring | Reduced or eliminated antiviral activity against HSV-1 and CBV4. nih.gov |

| Pyridine-based benzothiazole/benzimidazole sulfonamides | Presence of an ethoxycarbonyl group at C5 of the pyridine ring | Showed significant antiviral effects against HSV-1 and CBV4. nih.gov |

Rational Design Principles for Enhanced Target Specificity and Potency

The rational design of more potent and specific analogues of this compound is guided by an understanding of its SAR. A key principle is the "ring approach," which leverages the electronic properties of the pyridine ring to enhance the acidity of the sulfonamide group. nih.gov Furthermore, the susceptibility of the pyridine ring to nucleophilic aromatic substitution allows for the introduction of a diverse range of substituents to probe interactions with the target's active site. nih.gov

Molecular docking studies are instrumental in this process, providing insights into the binding modes of these compounds. For example, docking studies with other substituted pyridine-3-sulfonamides have shown how different substituents can lead to selective interactions with hydrophilic or lipophilic regions of an enzyme's active site. nih.gov By analyzing the cocrystal structures of sulfonamide analogues with their protein targets, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov This information allows for the design of new derivatives with modifications aimed at strengthening these interactions or creating new ones, thereby enhancing potency and specificity.

Combinatorial Chemistry and Library Synthesis of this compound Analogues

Combinatorial chemistry offers a powerful approach for the rapid synthesis of large libraries of this compound analogues. This technique allows for the systematic variation of substituents at different positions on the molecular scaffold, enabling a broad exploration of the chemical space and the identification of compounds with improved biological activity.

The synthesis of sulfonamide libraries often involves the reaction of a sulfonyl chloride, such as 5,6-dichloropyridine-3-sulfonyl chloride, with a diverse set of primary or secondary amines. ekb.eg Solid-phase synthesis methods can also be employed to facilitate the purification and handling of the resulting library of compounds. researchgate.net By creating and screening these libraries, researchers can efficiently map the SAR of the this compound scaffold and identify promising new drug candidates. For instance, the synthesis of a library of 3-heteroarylaminopropane-1-sulfonamide analogues has been reported using solid-phase chemistry. researchgate.net This high-throughput approach accelerates the drug discovery process by generating a wealth of data on how structural modifications affect biological function.

Mechanistic Investigations of Biological Activities of 5,6 Dichloropyridine 3 Sulfonamide

Carbonic Anhydrase Inhibition by Pyridine-3-sulfonamides

Beyond their antimicrobial properties, pyridine-3-sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes found in both prokaryotes and eukaryotes. mdpi.comnih.gov In humans, these enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. mdpi.commdpi.com The inhibition of specific CA isoforms has therapeutic applications, for instance, in treating glaucoma and certain types of cancer. mdpi.comnih.gov The sulfonamide group is a critical feature for this inhibitory activity, acting as a zinc-binding group. nih.gov

Investigation of Interactions with Zinc Metalloenzyme Active Sites

Carbonic anhydrases are zinc metalloenzymes, meaning they have a zinc ion (Zn²⁺) at their active site which is essential for their catalytic activity. nih.govresearchgate.net This zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.comacs.org The fundamental mechanism of CA inhibition by sulfonamides involves the direct interaction of the sulfonamide group with this catalytic zinc ion. mdpi.comnih.gov

Assessment of Isoform Selectivity and Mechanistic Rationalization

Humans have 15 different carbonic anhydrase isoforms, and many early sulfonamide inhibitors lacked selectivity, leading to off-target effects. mdpi.com Modern research focuses on designing inhibitors that can selectively target specific isoforms, such as the cancer-associated CA IX and CA XII. mdpi.comnih.gov The selectivity of pyridine-3-sulfonamides is determined by the substituents on the pyridine (B92270) ring. mdpi.com

Molecular docking studies and structure-activity relationship analyses show that different side chains, or "tails," attached to the pyridine-3-sulfonamide (B1584339) scaffold can form distinct interactions with residues in the active site. mdpi.comnih.gov These interactions can exploit the subtle differences in the active site topographies of the various CA isoforms. For example, a substituent might interact with a hydrophilic region in one isoform's active site but a lipophilic region in another, leading to preferential binding. mdpi.com By modifying the size, shape, and chemical properties of these substituents, it is possible to rationalize and achieve significant selectivity for a desired CA isoform over others. mdpi.commdpi.com

The table below shows inhibition data for a series of 4-substituted pyridine-3-sulfonamides against four human carbonic anhydrase isoforms, illustrating the concept of isoform selectivity.

| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) | hCA IX (Kᵢ in nM) | hCA XII (Kᵢ in nM) |

| 4 | >10000 | 815 | 137.5 | 363.3 |

| 6 | >10000 | 6296 | 270.2 | 805.5 |

| 7 | 9851 | 1489 | 252.1 | 557.4 |

| 9 | 6845 | 1709 | 759.5 | 91.3 |

| 10 | >10000 | 2003 | 1149 | 107.2 |

| 15 | >10000 | 1175 | 227.4 | 220.7 |

| 16 | >10000 | 1007 | 204.9 | 244.1 |

| 20 | >10000 | 2489 | 1379 | 272.9 |

| 23 | 8954 | 271.3 | 462.8 | 612.3 |

| Data derived from a study on 4-substituted pyridine-3-sulfonamides. Kᵢ represents the inhibition constant; a lower value indicates stronger inhibition. Data sourced from Int J Mol Sci. 2025 Apr 17;26(8):3817. nih.gov |

Exploration of Other Potential Molecular Targets and Pathways for 5,6-Dichloropyridine-3-sulfonamide

While the primary mechanisms of action for pyridine-sulfonamides are well-established as DHPS and carbonic anhydrase inhibition, the diverse pharmacological activities reported for sulfonamides suggest the possibility of other molecular targets. nih.gov Compounds containing a sulfonamide group have been investigated for a wide range of biological activities, and the this compound structure serves as a key intermediate in the synthesis of novel compounds for pharmaceuticals and agrochemicals.

Its role as a chemical building block implies that derivatives could be designed to interact with other enzymes or receptors. For example, some sulfonamide derivatives have been designed as dual inhibitors, simultaneously targeting both DHPS and dihydrofolate reductase (DHFR), another enzyme in the folate pathway. nih.govacs.org The pyridine ring itself is a common scaffold in medicinal chemistry. The presence of the two chlorine atoms on the pyridine ring of this compound significantly influences its electronic properties, which could lead to unique interactions with other biological targets that are yet to be fully explored. Further research into this specific compound and its derivatives may uncover novel mechanisms and therapeutic applications.

Anti-Diabetic Activity via Alpha-Amylase and Alpha-Glucosidase Inhibition

Recent studies have highlighted the potential of sulfonamide derivatives as anti-diabetic agents through the inhibition of key carbohydrate-hydrolyzing enzymes, namely alpha-amylase and alpha-glucosidase. A study on a series of 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated significant inhibitory activity against α-amylase. nih.gov The inhibitory percentages for these compounds were found to be above 93% at a concentration of 100 μg/mL, comparable to the standard drug Acarbose which showed an IP of 96.5%. nih.gov

The most potent compound in this series, a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative, exhibited an IC50 value of 1.08 ± 0.02 μM against α-amylase. nih.gov Another active compound, 3-cyano-2-imino-2H-chromene-6-sulfonamide, showed an IC50 value of 1.76 ± 0.01 μM. nih.gov These findings suggest that the sulfonamide scaffold is a promising framework for the design of novel hypoglycemic agents that function by inhibiting digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides.

Table 1: In vitro α-Amylase Inhibitory Activity of 6-Sulfonamide Chromene Derivatives

| Compound No. | Inhibitory Percentage (IP %) at 100 µg/mL | IC50 (µM) |

| 2 | >93% | 1.76 ± 0.01 |

| 3 | >93% | >10 |

| 4 | >93% | <10 |

| 5 | >93% | >10 |

| 6 | >93% | <10 |

| 7 | >93% | <10 |

| 8 | >93% | <10 |

| 9 | >93% | 1.08 ± 0.02 |

| Acarbose | 96.5% | 0.43 ± 0.01 |

| Data sourced from a study on 6-sulfonamide chromene derivatives. nih.gov |

Anti-Alzheimer's Activity Through Acetylcholinesterase Inhibition

Sulfonamide derivatives have emerged as a significant class of compounds in the search for effective treatments for Alzheimer's disease (AD). nih.govresearchgate.net One of the primary therapeutic strategies for AD involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A decrease in acetylcholine levels is a well-established biochemical alteration in the brains of AD patients. nih.gov

Research has shown that sulfonamide-based compounds can act as potent inhibitors of these cholinesterases. nih.govnih.govnih.gov For instance, a series of benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties demonstrated significant inhibitory potency against both AChE and BChE, with some compounds showing over 90% inhibition. nih.gov The multifaceted nature of AD, which also involves oxidative stress and the aggregation of amyloid-beta (Aβ) peptides, has led to the development of multi-target-directed ligands (MTDLs). nih.govnih.gov Sulfonamide-dihydropyridine hybrids have been identified as promising MTDLs, exhibiting simultaneous cholinesterase inhibition, calcium channel blockade, and antioxidant capacity. nih.gov

Molecular docking studies have provided insights into the binding interactions of these sulfonamide derivatives with the active sites of cholinesterases. For example, one compound adopted a folded conformation where the phenyl ring of the sulfonamide moiety interacted with key amino acid residues like Tyr341 and Trp286 through π–π interactions. nih.gov Another derivative positioned its methylsulfonamide moiety towards the catalytic triad (B1167595) of the enzyme, forming hydrogen bonds with Ser203 and His447. nih.gov These interactions underscore the potential of the sulfonamide scaffold in designing potent and selective cholinesterase inhibitors for AD therapy.

Anti-Inflammatory Pathways and Related Enzyme Modulation

The anti-inflammatory properties of sulfonamide derivatives are well-documented and contribute to their therapeutic potential in various diseases, including those with an inflammatory component like Alzheimer's disease. nih.gov These compounds can modulate inflammatory pathways and the activity of related enzymes.

One key mechanism is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a critical regulator of the endogenous antioxidant response, and its activation by sulfonamides can lead to the expression of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov This antioxidant activity is crucial in mitigating the oxidative stress that is often associated with inflammatory conditions.

Furthermore, some sulfonamide derivatives exhibit inhibitory effects on enzymes that play a role in the inflammatory cascade. While specific data on this compound's direct modulation of common inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX) is not detailed in the provided context, the general class of sulfonamides has been investigated for such activities. The ability of sulfonamide-dihydropyridine hybrids to significantly induce the Nrf2 transcriptional pathway highlights the potential of this chemical class to exert anti-inflammatory effects through the modulation of cellular antioxidant defenses. nih.gov

Antitumor and Anticancer Mechanisms of Action

Sulfonamides represent a versatile class of compounds with significant potential in cancer therapy. nih.govresearchgate.netmdpi.com Their anticancer activity is attributed to their ability to target a range of proteins and enzymes that are overexpressed in cancer cells. nih.gov

One of the key mechanisms of action for some aryl sulfonamides, such as indisulam, is the targeting of the splicing process. nih.gov These compounds promote the degradation of the RNA binding motif protein 39 (RBM39) by recruiting it to the CUL4-DCAF15 E3 ubiquitin ligase, which leads to its polyubiquitination and subsequent breakdown by the proteasome. nih.gov The inactivation of RBM39 results in aberrant pre-mRNA splicing, which can be cytotoxic to cancer cells. nih.gov The sensitivity of cancer cell lines to these sulfonamides often correlates with the expression levels of DCAF15. nih.gov

Furthermore, sulfonamide derivatives have been shown to inhibit various enzymes crucial for cancer progression, including:

Tyrosine kinases: Disrupting pivotal signaling pathways involved in cancer cell growth and proliferation. nih.gov

Carbonic anhydrases: Interfering with pH regulation in cancer cells, thereby inhibiting their growth and survival. nih.gov

Aromatase: Blocking estrogen synthesis in hormone-dependent cancers. nih.gov

Matrix metalloproteinases: Impeding cancer cell invasion and metastasis. nih.gov

Histone deacetylases: Offering potential for epigenetic-based cancer therapies. nih.gov

Studies on compounds like 2,5-Dichlorothiophene-3-sulfonamide have demonstrated strong cytotoxicity against various cancer cell lines, including HeLa, MDA-MB231, and MCF-7. nih.govnih.gov Molecular docking studies suggest that these compounds can interact with DNA, potentially through the minor groove, and may also inhibit proteins like Caspase-3 and the NF-κB transcription factor. nih.gov

Table 2: Cytotoxicity of 2,5-Dichlorothiophene-3-sulfonamide against Cancer Cell Lines

| Cell Line | GI50 (µM) |

| HeLa | 7.2 ± 1.12 |

| MDA-MB231 | 4.62 ± 0.13 |

| MCF-7 | 7.13 ± 0.13 |

| Data sourced from a study on the anticancer potential of sulfonamide moieties. nih.govnih.gov |

Impact of Metal Complexation on Biological Activity and Mechanism

The biological activity of sulfonamides can be significantly enhanced through complexation with metal ions. tsijournals.comnih.govnih.gov These metallodrugs often exhibit superior pharmacological properties compared to the free ligands, including enhanced anticancer and antimicrobial activities. nih.govresearchgate.net The choice of both the sulfonamide ligand and the metal ion can be tailored to modulate the therapeutic potential of the resulting complex. nih.gov

One of the key principles behind the enhanced activity of metal complexes is the chelation theory. sci-hub.se Upon chelation, the polarity of the metal ion is reduced due to the overlap of the ligand orbital and the partial sharing of the metal's positive charge with the donor groups. This process increases the delocalization of π-electrons over the entire chelate ring and enhances the lipophilicity of the complex. sci-hub.se The increased lipophilicity facilitates the penetration of the complex through the lipid membranes of cells, allowing it to reach and block metal-binding sites in enzymes more effectively. sci-hub.se

For example, ruthenium(III) complexes of sulfonamides like sulfamerazine (B1682647) and sulfathiazole (B1682510) have demonstrated better biological properties than the free ligands. nih.gov These complexes have shown a higher affinity for biomolecules like DNA. nih.gov Similarly, the complexation of sulfonamides with metals such as gold, cadmium, silver, copper, and mercury has been shown to inhibit the formation of mycobacterial biofilms, a critical factor in persistent infections. nih.gov This anti-biofilm activity is thought to occur through the inhibition of c-di-GMP synthesis, an important signaling molecule for biofilm formation. nih.gov

The coordination of metal ions can also influence the mode of action. While some sulfonamide-metal complexes have shown some degree of DNA binding, this is not always the primary mechanism. nih.gov For instance, certain complexes were found to be active against Trypanosoma cruzi without inhibiting the enzyme trypanothione (B104310) reductase, suggesting alternative mechanisms of action. nih.gov

Preclinical Pharmacological Evaluation and Efficacy Studies of 5,6 Dichloropyridine 3 Sulfonamide

In Vitro Assessment of Antimicrobial Efficacy

Susceptibility Testing Against Diverse Bacterial and Fungal Strains

No specific data from susceptibility testing of 5,6-Dichloropyridine-3-sulfonamide against a diverse range of bacterial and fungal strains is currently available in published research. While sulfonamides as a class have demonstrated broad-spectrum activity against gram-positive and some gram-negative bacteria, and even some fungi and protozoa, the precise minimum inhibitory concentrations (MICs) and spectrum of activity for this specific compound have not been reported. nih.govmdpi.commdpi.com Studies on other novel sulfonamide derivatives often present detailed tables of MIC values against various pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, but such a table for this compound cannot be compiled from the available information. mdpi.comnih.govnih.gov

Mechanistic Studies of Antimicrobial Resistance Development and Counter-Strategies

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. drugbank.comyoutube.com Resistance to sulfonamides commonly develops through two main strategies: mutations in the folP gene (which encodes DHPS) that reduce the drug's binding affinity, or the acquisition of alternative, drug-insensitive DHPS genes (like sul1 and sul2) via horizontal gene transfer. mdpi.comspringernature.comnih.gov

While these are the established resistance mechanisms for the sulfonamide class, there are no specific studies investigating resistance development to this compound. Research into counter-strategies, such as designing novel sulfonamides that can overcome these resistance mechanisms, is an active area, but findings specific to this compound have not been published. springernature.com

In Vivo Efficacy Models for Investigated Biological Activities

Animal Models for Antimicrobial Efficacy and Pharmacodynamics

Preclinical evaluation of new antimicrobial agents typically involves in vivo efficacy studies in animal models, such as murine thigh or lung infection models, to determine the compound's pharmacodynamics and therapeutic potential. nih.gov There is no published data from such animal models for this compound. Consequently, its in vivo efficacy, pharmacokinetic profile, and optimal dosing regimens remain uncharacterized.

Models for Carbonic Anhydrase-Related Therapeutic Applications

Sulfonamides are also renowned for their ability to inhibit carbonic anhydrases (CAs), enzymes involved in various physiological processes. nih.govnih.govmdpi.com This inhibitory action is the basis for their use as diuretics and treatments for glaucoma. nih.govnih.gov Preclinical research in this area often involves in vitro inhibition assays against different human CA isoforms (e.g., hCA I, II, IV, IX, XII) and in vivo models, such as in rabbits, to assess their effect on intraocular pressure. mdpi.comnih.gov However, no studies have reported the carbonic anhydrase inhibitory activity of this compound or its evaluation in any relevant animal models.

Cell-Based Assays for Specific Biological Activities and Cytotoxicity Profiling

The initial assessment of a compound's safety profile involves cytotoxicity testing against various cell lines. Common methods include the MTT assay or LDH release assay to determine the concentration at which the compound induces cell death (e.g., IC50 or LD50 values). A chemical supplier notes the absence of safety and research data for this compound, indicating that its cytotoxicity profile has not been publicly documented. smolecule.com While research on other sulfonamides details their cytotoxic effects on cancer cell lines and non-malignant cells, this information is not available for the specific compound .

Computational and Theoretical Investigations of 5,6 Dichloropyridine 3 Sulfonamide

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 5,6-Dichloropyridine-3-sulfonamide. These computational methods provide insights into molecular geometry, stability, and the distribution of electrons, which are crucial for understanding the compound's chemical behavior and biological activity.

Applications of Density Functional Theory (DFT) in Conformation and Stability Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com For sulfonamide derivatives, DFT calculations, often at the B3LYP/6-311G+(d,p) or similar levels of theory, are employed to determine the optimized molecular geometry and analyze the compound's stability. nih.govmdpi.comresearchgate.net The conformation of the sulfonamide group is of particular interest, as it can influence intermolecular interactions. Aromatic sulfonamides often exhibit conformational chirality, preferring specific synclinal conformations. mdpi.com The sulfonamide group typically adopts a distorted tetrahedral geometry, which allows its oxygen atoms to participate effectively in hydrogen bonding in multiple dimensions. mdpi.com

HOMO-LUMO Analysis and Reactivity Prediction for the Pyridine-Sulfonamide Scaffold

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.govnih.gov

For the pyridine-sulfonamide scaffold, the HOMO is often located on the pyridine (B92270) and benzene (B151609) rings, as well as the nitrogen and oxygen atoms of the sulfonamide group. nih.gov The LUMO, in turn, is typically found on the pyridine ring, the azomethine group (if present), and the oxygen and nitrogen atoms of the sulfonamide group. nih.gov The distribution of these frontier orbitals provides valuable information about the regions of the molecule that are most likely to participate in chemical reactions.

Various reactivity descriptors can be calculated from the HOMO and LUMO energies, including ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.gov These descriptors help in quantifying the reactivity of the molecule and predicting its behavior in different chemical environments. nih.gov For example, a molecule with a high electrophilicity index is considered a strong electrophile.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of hardness, indicating the ease of change in electron distribution. |

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | Quantifies the electrophilic nature of a molecule. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Target Interaction Profiling with DHPS and Carbonic Anhydrase Isoforms

Sulfonamides are well-known inhibitors of two key enzymes: dihydropteroate (B1496061) synthase (DHPS) and carbonic anhydrases (CAs). nih.govmdpi.com DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it a target for antibacterial agents. nih.govresearchgate.net Sulfonamides act as competitive inhibitors by mimicking the natural substrate, para-aminobenzoic acid (PABA). researchgate.net

Molecular docking studies can predict the binding mode of this compound and its derivatives within the active site of DHPS. researchgate.net These studies often reveal key interactions, such as hydrogen bonds between the sulfonamide group and amino acid residues like Arg63 and Ser219 in the DHPS binding pocket. researchgate.net

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. mdpi.com Sulfonamides inhibit CAs by the anionic sulfonamide group (SO₂NH⁻) coordinating to the zinc ion in the enzyme's active site. mdpi.com Molecular docking simulations have been used to study the interactions of pyridine-3-sulfonamide (B1584339) derivatives with different CA isoforms, such as hCA I, II, IX, and XII. nih.govnih.gov These studies help in understanding the structural basis for the observed inhibitory activity and selectivity towards specific isoforms. nih.gov For instance, docking studies can reveal how different substituents on the pyridine ring interact with the hydrophilic or lipophilic halves of the CA active site, influencing selectivity. nih.gov

Predictive Modeling of Binding Affinity and Mode of Action Elucidation

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a binding energy or a docking score, which predicts the strength of the interaction between the ligand and the target protein. researchgate.net For example, a lower binding energy generally indicates a more favorable interaction. researchgate.net These predictions can be used to rank potential inhibitors and guide the design of more potent compounds. nih.gov

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations can assess the stability of the predicted binding pose and the flexibility of both the ligand and the protein. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to evaluate the stability of the complex. researchgate.net

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the ligand-protein complex from the MD simulation trajectories, providing a more accurate prediction of binding affinity. nih.gov By analyzing the interactions observed in docking and MD simulations, researchers can elucidate the mode of action of this compound and its derivatives, understanding the key molecular features responsible for their biological activity. nih.gov

Table 2: Common Molecular Modeling Techniques and Their Applications

| Technique | Application |

|---|---|

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. researchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system, assessing the stability of ligand-protein complexes. nih.gov |

| MM/PBSA | Calculates the binding free energy of a ligand-protein complex from MD simulation data. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their inhibitory potency against targets like DHPS or carbonic anhydrases.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, is calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters. nih.gov

Various statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. nih.gov The resulting QSAR model can be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov These insights are invaluable for optimizing the lead compound to enhance its therapeutic potential. While specific QSAR models for this compound are not detailed in the provided context, the general principles of QSAR are widely applied to sulfonamide derivatives to guide drug discovery efforts. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| para-aminobenzoic acid (PABA) |

| SLC-0111 |

| Acetazolamide |

| 5-acetamido-1,3,4-thiadiazole-2-sulfonamide |

| 4-amino-benzenesulfonamide |

| Sulfamethoxazole |

| Sorafenib |

| Ampicillin |

| Streptomycin |

| Ciprofloxacin |

| 2-[(phenylsulfonyl)amino]-3-sulfanylpropanoic acid |

| 3-(4-hydroxyphenyl)-2-[(phenylsulfonyl)amino] propanoic acid |

| 3-(4-hydroxyphenyl)-2-{[(4-methylphenyl)sulfonyl]anino} propanoic acid |

| 2-N-(4-methylbenzenesulfonyl)-1-phenylformamido-N-(4-nitrophenyl) acetamide |

| 2-N-(4-methylbenzenesulfonyl)-1-phenylformamido-N-(4-nitrophenyl)-3-phenyl propanamide |

| 3-(1H-indol-2-yl)-2-N-(4-methylbenzenesulfonyl)-1-phenylformamido-N-(4-nitrophenyl) propanamide |

| 4-Methyl-2-N-(4-methylbenzenesulfonyl)-1-phenylformamido-N-(4-nitrophenyl) pentanamide |

| 4-((7-(4-hydroxy-3-methoxyphenyl)-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino)benzenesulfonamide |

| 4-((5-thioxo-7-(p-tolyl)-5,6-dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino) benzenesulfonamide |

| 4-((7-(9-ethyl-9 H-carbazol-3-yl)-5-thioxo-5,6-dihydrothiazolo[4,5-d]pyrimidin-2-yl)amino) benzenesulfonamide |

| 1-((2,5-Dimethoxyphenyl)sulfonyl)-5-nitro-1H-indazole |

| 4-chloro-N-methyl-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide |

| N-(2-oxo-2H-chromen-6-yl)-N-(prop-2-ynyl)benzenesulfonamides |

| 2-(4-bromo- phenyl)imidazole[1,2-a]pyridine-3-sulfonyl chloride |

| 5-fluorouracil |

| Etoposide |

| Celecoxib (B62257) |

| Aspirin |

| Remdesivir |

| Trimethoprim |

| Co-trimoxazole |

| Sitagliptin |

Development of Predictive Models for Biological Potency and Selectivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of new drugs. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide derivatives, QSAR models are developed to forecast their potency against various targets, such as enzymes or microbial strains, and their selectivity for the target over other biological molecules to minimize side effects. nih.govnih.gov

The development of these models typically involves a series of steps:

Data Set Selection: A group of structurally related sulfonamides with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: Various physicochemical, topological, and electronic properties of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a model that correlates the descriptors with biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

While numerous QSAR studies have been published for various classes of sulfonamides, including those with pyridine moieties, specific predictive models for the biological potency and selectivity of this compound have not been detailed in the reviewed scientific literature. nih.govresearchgate.net

Table 1: Predictive Models for Biological Potency of Sulfonamide Derivatives (Note: The following table is a representative example of how such data would be presented. Specific models for this compound are not available in the public domain.)

| Model Type | Target | Key Statistical Parameter | Predictive Power (r²) |

| 2D-QSAR | Dihydropteroate Synthase | Data Not Available | Data Not Available |

| 3D-QSAR (CoMFA) | Carbonic Anhydrase | Data Not Available | Data Not Available |

| HQSAR | Antimicrobial Activity | Data Not Available | Data Not Available |

Identification of Key Molecular Descriptors Correlating with Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that have a significant impact on the biological activity of a compound. These descriptors provide insight into the mechanism of action and guide the structural modification of molecules to enhance their desired properties. For sulfonamide-based compounds, key descriptors often relate to:

Electronic Properties: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can influence how a molecule interacts with its biological target.

Steric Properties: The size and shape of the molecule, as defined by descriptors like molar volume and surface area, can determine how well it fits into the binding site of a protein.

Hydrophobicity: The lipophilicity of a compound, often expressed as logP, affects its solubility, permeability across cell membranes, and binding to target proteins.

Topological Indices: These numerical descriptors encode information about the connectivity and branching of a molecule's atoms.

Studies on various sulfonamides have highlighted the importance of these descriptors in their antibacterial and enzyme-inhibiting activities. However, specific research identifying the key molecular descriptors that correlate with the activity of this compound is not currently available.

Table 2: Key Molecular Descriptors for Sulfonamide Activity (Note: This table illustrates the types of descriptors typically identified for sulfonamide classes. Data specific to this compound is not available in published literature.)

| Descriptor Type | Specific Descriptor | Correlation with Activity |

| Electronic | HOMO Energy | Data Not Available |

| Steric | Molar Refractivity | Data Not Available |

| Hydrophobic | LogP | Data Not Available |

| Topological | Wiener Index | Data Not Available |

In Silico ADMET Prediction for Research Prioritization and Lead Optimization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. Performing these studies in the early stages of drug discovery can save significant time and resources by identifying compounds with unfavorable ADMET profiles. In silico ADMET prediction uses computational models to estimate these properties based on the chemical structure of a molecule. nih.gov

For sulfonamides, in silico ADMET prediction can help to:

Prioritize compounds for synthesis and testing: By screening a virtual library of compounds, researchers can focus on those with the most promising predicted ADMET properties.

Optimize lead compounds: If a compound has good biological activity but poor ADMET properties, computational models can suggest structural modifications to improve its profile.

Typical in silico ADMET predictions include estimations of properties such as aqueous solubility, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. While these predictive tools are widely used in the development of sulfonamide drugs, a specific in silico ADMET profile for this compound has not been published. nih.govresearchgate.net

Table 3: In Silico ADMET Prediction Parameters (Note: The following is a representative table of ADMET predictions. A specific predicted profile for this compound is not available in the public domain.)

| ADMET Parameter | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | Data Not Available |

| Caco-2 Permeability | Data Not Available |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Data Not Available |

| Plasma Protein Binding | Data Not Available |

| Metabolism | |

| CYP2D6 Inhibitor | Data Not Available |

| CYP3A4 Inhibitor | Data Not Available |

| Excretion | |

| Renal Organic Cation Transporter | Data Not Available |

| Toxicity | |

| AMES Toxicity | Data Not Available |

| hERG I Inhibitor | Data Not Available |

Challenges and Future Research Directions for 5,6 Dichloropyridine 3 Sulfonamide

Addressing Bacterial Resistance Mechanisms to Sulfonamides

The efficacy of sulfonamides, the first class of synthetic antimicrobial agents, has been significantly undermined by the widespread emergence of bacterial resistance. nih.govresearchgate.net These drugs, including derivatives like 5,6-Dichloropyridine-3-sulfonamide, function by inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the folic acid synthesis pathway in bacteria. nih.govoup.com Mammalian cells are unaffected as they obtain folic acid from their diet. nih.gov However, bacteria have evolved sophisticated mechanisms to counteract this inhibition.

A primary resistance strategy involves modifications to the target enzyme, DHPS, encoded by the folP gene. nih.govnih.gov Mutations in this gene can result in a DHPS enzyme that has a lower affinity for sulfonamides while still binding effectively to its natural substrate, p-aminobenzoic acid (pABA). nih.govspringernature.com

Another prevalent mechanism is the acquisition of foreign genes, specifically sul1 and sul2, through horizontal gene transfer. nih.govresearchgate.net These genes, often carried on plasmids, encode for highly resistant variants of the DHPS enzyme that are largely insensitive to sulfonamide action. nih.govspringernature.com The crystal structures of these resistant enzymes, such as Sul1 and Sul2, reveal significant reorganization of the pABA-binding region compared to the standard DHPS, which allows them to discriminate against sulfonamides. nih.gov This plasmid-borne resistance is a major contributor to the rapid spread of sulfonamide resistance among clinical isolates of pathogenic bacteria. nih.govspringernature.com

Future research on this compound must focus on designing derivatives that can either evade these resistance mechanisms or inhibit the resistant DHPS variants. Strategies could include modifying the sulfonamide structure to mimic pABA more closely in a way that the resistant enzymes cannot discriminate, or developing compounds that can inhibit the resistant Sul enzymes. nih.govspringernature.com

Table 1: Bacterial Resistance Mechanisms to Sulfonamides

| Resistance Mechanism | Description | Key Genes/Enzymes Involved |

|---|---|---|

| Target Modification | Alterations in the drug's target enzyme reduce the binding affinity of the sulfonamide. nih.govoup.com | Dihydropteroate Synthase (DHPS), folP gene |

| Enzyme Replacement | Acquisition of alternative, drug-resistant enzymes via horizontal gene transfer. nih.govresearchgate.net These enzymes perform the same function but are not inhibited by sulfonamides. springernature.com | Resistant DHPS variants, sul1, sul2 |

| Metabolic Bypass | Bacteria develop alternative metabolic pathways to synthesize essential nutrients like folic acid, bypassing the inhibited step. researchgate.net | Not applicable |

Strategies for Enhancing Selectivity and Reducing Off-Target Effects for this compound

One promising strategy involves the targeted modification of the compound's chemical structure. For instance, research on other sulfonamides has shown that attaching amino acid scaffolds or other water-solubilizing moieties can significantly improve selectivity for bacterial enzymes over their human counterparts. doi.orgnih.gov By synthesizing benzenesulfonamides with N-α-acetyl-l-lysine or GABA scaffolds, researchers have created inhibitors that are highly effective against the α-carbonic anhydrase from Vibrio cholerae while showing only medium potency against human carbonic anhydrase (hCA) isoforms I and II. doi.org This approach could be adapted for this compound to improve its selectivity for bacterial DHPS over any potential human off-targets.

Another avenue for enhancing selectivity is the careful design of the single guide RNA (sgRNA) in CRISPR/Cas9-based therapeutic approaches, should they be developed. nih.gov Although this is a more advanced concept, the principles of minimizing homology to other genomic loci to avoid off-target mutations are relevant. nih.gov Similarly, adjusting the concentration of the therapeutic agent can also help in reducing off-target interactions. nih.gov For this compound, this translates to identifying a therapeutic window where the concentration is sufficient for on-target efficacy but too low to trigger significant off-target effects.

Future research should systematically explore the structure-activity relationship (SAR) of this compound derivatives to identify modifications that enhance target binding affinity and selectivity. This could involve creating a library of analogs with varied substituents on the pyridine (B92270) ring and the sulfonamide group and screening them against the target enzyme as well as a panel of common off-target proteins.

Exploration of Novel Therapeutic Applications Beyond Antimicrobial Activity

The pyridine-sulfonamide scaffold is a versatile pharmacophore, and its derivatives have shown potential in a wide range of therapeutic areas beyond their traditional antibacterial role. eurjchem.comnih.gov This opens up exciting avenues for the future development of this compound.

Antiviral Activity: Certain novel pyridine-based N-sulfonamides have demonstrated promising antiviral properties. acs.org For example, compounds 15c and 15d in one study showed significant viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org These compounds were also found to inhibit the Hsp90α protein, a chaperone protein that viruses often exploit for replication, suggesting a potential mechanism for their antiviral action. acs.org

Antiprotozoal Effects: The sulfonamide structure is also being explored for its activity against protozoan parasites. A novel sulfonamide, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov This compound was effective against both the promastigote and amastigote forms of the parasite and even enhanced the activity of amphotericin B against resistant strains. nih.gov

Anticancer Properties: Sulfonamide derivatives have been investigated as potential anticancer agents. eurjchem.com Their mechanism of action can involve the inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.gov Furthermore, patents indicate that this compound itself is considered in the context of therapies for diseases characterized by the overexpression of anti-apoptotic Bcl-2 family proteins, such as certain types of leukemias and lymphomas. google.comgoogleapis.comgoogleapis.com

Other Therapeutic Areas: The versatility of the sulfonamide functional group extends to treatments for a variety of conditions, including inflammation, diabetes, and glaucoma. eurjchem.comnih.gov For instance, some pyridine-based sulfonamides have been synthesized and evaluated for their α-amylase inhibition activity, showing potential as antidiabetic agents. eurjchem.com

The exploration of these novel applications for this compound will require extensive preclinical testing, including in vitro and in vivo models for various diseases. Identifying the specific molecular targets and mechanisms of action in these different therapeutic contexts will be crucial for its development as a multi-action therapeutic agent.

Table 2: Potential Novel Therapeutic Applications for Pyridine-Sulfonamides

| Therapeutic Area | Potential Mechanism of Action | Example Compound Class |

|---|---|---|

| Antiviral | Inhibition of viral replication machinery or host factors like Hsp90α. acs.org | Pyridine-based benzothiazole/benzimidazole sulfonamides acs.org |

| Antiprotozoal | Disruption of essential metabolic pathways in parasites like Leishmania. nih.gov | 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide nih.gov |

| Anticancer | Inhibition of anti-apoptotic proteins (e.g., Bcl-2) or enzymes like carbonic anhydrase. eurjchem.comgoogle.com | This compound google.com |

| Antidiabetic | Inhibition of enzymes such as α-amylase to control blood glucose levels. eurjchem.com | Substituted pyridine-based sulfonamides eurjchem.com |

| Anti-inflammatory | Modulation of inflammatory pathways. eurjchem.com | General sulfonamide derivatives eurjchem.com |

Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Efficacy

A significant challenge for many promising therapeutic compounds, including potentially this compound, is poor aqueous solubility and limited bioavailability. mdpi.com Advanced drug delivery systems offer a powerful strategy to overcome these limitations and enhance the therapeutic efficacy of such drugs.

Nanoparticle-Based Systems: Encapsulating drugs within nanoparticles can improve their solubility, protect them from degradation, and enable controlled release. mdpi.comfastercapital.com For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles, often coated with polyethylene (B3416737) glycol (PEG) to prolong circulation time, have been successfully used to improve the oral bioavailability of trimethoprim, a drug often used with sulfonamides. mdpi.com This approach creates a system where the drug is released in a sustained manner, potentially improving its therapeutic effect. mdpi.com Other nanocarrier systems like liposomes, niosomes, and solid lipid nanoparticles have also been explored for delivering similar drugs through various routes, including transdermally. researchgate.net

Solid Dispersions: Another effective formulation strategy for poorly soluble drugs is the creation of solid dispersions. This involves dispersing the active pharmaceutical ingredient (API) in an essentially non-crystalline form within a solid matrix composed of a polymeric carrier and a surfactant. google.com This technique has been specifically mentioned in patents related to this compound for improving its oral administration for treating cancers. google.comgoogle.com The solid dispersion enhances the dissolution rate and bioavailability of the drug.

Hybrid Materials: An innovative approach involves incorporating sulfonamide moieties into larger structures like cage-like silsesquioxanes (POSS). This has been shown to yield hybrid materials with significantly enhanced antimicrobial properties, potentially overcoming the limitations of conventional sulfur-containing compounds. acs.org

Integration of Artificial Intelligence and Machine Learning in the Drug Discovery Pipeline for Pyridine-Sulfonamides

The drug discovery and development process is notoriously long, expensive, and fraught with high failure rates. nih.govresearchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to streamline this pipeline, and these technologies hold immense promise for the future development of pyridine-sulfonamides like this compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are exceptionally well-suited for developing QSAR models. nih.govyoutube.com By training on a dataset of molecules with known chemical structures and biological activities, these models can learn the complex relationships between a molecule's physicochemical properties and its therapeutic effect. youtube.com This allows for the rapid virtual screening of large compound libraries to identify new, potent pyridine-sulfonamide candidates and to predict the activity of novel, yet-to-be-synthesized derivatives.

Predicting Drug Properties: AI and ML models can predict various critical properties of drug candidates early in the discovery process. This includes predicting physicochemical properties like solubility and bioavailability, as well as pharmacokinetic parameters and potential toxicity. nih.gov By identifying compounds with unfavorable properties early on, researchers can focus their resources on candidates with a higher probability of success, significantly reducing time and cost. nih.gov

De Novo Drug Design and Target Identification: Advanced AI techniques, including deep learning and graph neural networks, can be used for de novo drug design, generating novel molecular structures with desired properties. nih.gov Furthermore, AI can analyze vast biological datasets to identify new therapeutic targets or to find new applications for existing drugs (drug repurposing) by uncovering hidden relationships between drugs, targets, and disease pathways. nih.gov Combining quantitative systems pharmacology (QSP) models with AI can provide even deeper insights, helping to identify novel therapeutic mechanisms and optimize clinical trial designs. frontiersin.org

For the future of this compound and its analogs, a symbiotic approach combining experimental research with AI/ML is key. frontiersin.org This will enable more efficient design of derivatives with improved efficacy and safety profiles, accelerate the identification of new therapeutic indications, and ultimately pave the way for a new generation of pyridine-sulfonamide-based medicines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.